![molecular formula C14H14N4O B12232320 N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12232320.png)
N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide is an organic compound that features a unique structure combining azetidine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide typically involves the reaction between pyridine-2-yl azetidine and pyridine-4-carboxylic acid. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the azetidine ring.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-2-yl moiety and exhibit similar chemical reactivity.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure and are used in similar applications.
Uniqueness
N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c19-14(11-4-7-15-8-5-11)17-12-9-18(10-12)13-3-1-2-6-16-13/h1-8,12H,9-10H2,(H,17,19) |
InChI Key |
WCGHFCHPHFCKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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